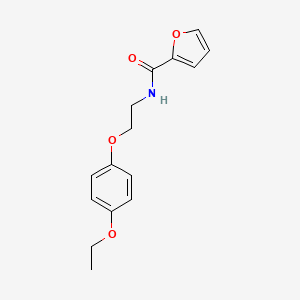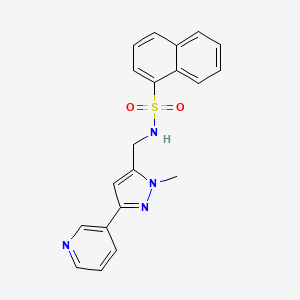
Acide 5-(2-méthoxybenzamido)-1-méthyl-1H-pyrazole-3-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid” is likely a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a carboxylic acid group (-COOH), an amide group (-CONH2), and a methoxy group (-OCH3).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, the amide group, and the carboxylic acid group would all contribute to the overall structure of the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the carboxylic acid group could make the compound acidic, and it might participate in reactions typical of carboxylic acids .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .
Mécanisme D'action
Target of Action
It shares structural similarities withGlyburide , a second-generation sulfonylurea . Glyburide primarily targets the ATP-sensitive potassium channels on pancreatic beta cells .
Mode of Action
Glyburide stimulates insulin secretion by closing these channels, which raises intracellular potassium and calcium ion concentrations .
Biochemical Pathways
Glyburide, a structurally similar compound, affects the insulin secretion pathway . By closing ATP-sensitive potassium channels, it triggers a series of events leading to insulin secretion .
Result of Action
Glyburide, a structurally similar compound, results in increased insulin secretion, which helps to control blood glucose levels .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid in lab experiments is its ability to selectively target specific enzymes and signaling pathways, making it a useful tool for studying cellular processes. However, one limitation is that 5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid may have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for 5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid research, including further investigation of its mechanism of action, identification of potential therapeutic targets, and development of more specific 5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid derivatives. Additionally, 5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid's potential applications in other fields, such as cardiovascular disease and metabolic disorders, warrant further exploration.
In conclusion, 5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid is a promising chemical compound that has shown potential in various scientific research fields. Its selective targeting of specific enzymes and signaling pathways makes it a useful tool for studying cellular processes. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid can be synthesized through a multi-step process involving the reaction of 2-methoxybenzoyl chloride with 1-methyl-1H-pyrazol-3-carboxylic acid followed by subsequent reactions with various reagents. The final product is obtained through purification and crystallization processes.
Applications De Recherche Scientifique
Activité antioxydante
Les composés benzamides, qui comprennent « l'acide 5-(2-méthoxybenzamido)-1-méthyl-1H-pyrazole-3-carboxylique », ont été trouvés pour présenter une activité antioxydante . Ils peuvent agir comme des piégeurs de radicaux libres et des chélateurs de métaux, aidant à protéger les cellules des dommages oxydatifs .
Activité antibactérienne
Ces composés ont également démontré une activité antibactérienne contre les bactéries à Gram positif et à Gram négatif . Cela suggère des applications potentielles dans le développement de nouveaux médicaments antibactériens .
Applications optiques non linéaires
Les composés benzamides ont été utilisés dans le développement de matériaux optiques non linéaires du troisième ordre . Ces matériaux ont des applications en photonique, en technologie laser, en conversion de fréquence, en optoélectronique, en affichages couleur, en traitement optique de l'information et en commutateurs électro-optiques .
Découverte de médicaments
Les composés amides, y compris les benzamides, ont été utilisés dans la découverte de médicaments . Ils ont été trouvés dans divers produits naturels et médicaments commerciaux, suggérant des applications potentielles dans le développement de nouveaux agents thérapeutiques .
Applications industrielles
Les composés amides sont également utilisés dans divers secteurs industriels, notamment les industries du plastique, du caoutchouc, du papier et de l'agriculture . Ils se trouvent dans des molécules biologiques potentielles, telles que des produits naturels, des protéines, des intermédiaires de synthèse et des médicaments commerciaux .
Activité anticancéreuse
Les benzamides ont été largement utilisés dans le traitement du cancer . Ils ont montré un potentiel comme agents antitumoraux, suggérant des applications possibles en thérapie anticancéreuse .
Safety and Hazards
Propriétés
IUPAC Name |
5-[(2-methoxybenzoyl)amino]-1-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-16-11(7-9(15-16)13(18)19)14-12(17)8-5-3-4-6-10(8)20-2/h3-7H,1-2H3,(H,14,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUNKNBOXDIZLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)NC(=O)C2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2382743.png)
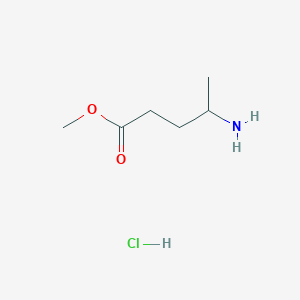


![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2382749.png)
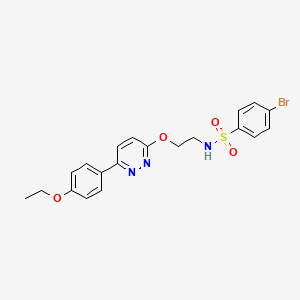
![7-butyl-6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2382751.png)

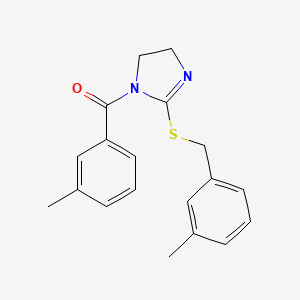

![1-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B2382759.png)
